2-Acetamido-3-aminoquinoxaline

MAO Inhibition Neurochemistry Selectivity Profiling

Researchers often face unreliable biological data when substituting quinoxaline analogs in SAR campaigns. 2-Acetamido-3-aminoquinoxaline resolves this with a defined 2,3-disubstitution pattern critical for target engagement. This scaffold provides: - Validated MAO-B inhibition (IC50 17,000 nM) with 5.9-fold selectivity over MAO-A, minimizing off-target hypertensive risk. - Documented activity against platelet 12-lipoxygenase and 143B osteosarcoma cells. Supplied with consistent purity and global delivery, ensuring assay reproducibility.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B8278542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-aminoquinoxaline
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=CC=CC=C2N=C1N
InChIInChI=1S/C10H10N4O/c1-6(15)12-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,11,13)(H,12,14,15)
InChIKeyXLJHDMMTSGBZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3-aminoquinoxaline Procurement & Specifications


2-Acetamido-3-aminoquinoxaline (CAS not uniformly assigned; IUPAC: N-(3-aminoquinoxalin-2-yl)acetamide) is a heterocyclic compound featuring a quinoxaline core with acetamido substitution at position 2 and a free amino group at position 3 . This 2,3-disubstituted quinoxaline architecture establishes the compound as a versatile scaffold in medicinal chemistry [1]. The molecular formula is C10H10N4O with a molecular weight of 202.21 g/mol . In the context of procurement for lead optimization or SAR campaigns, the presence of both hydrogen bond donor/acceptor functionalities at adjacent positions offers distinct physicochemical properties compared to simpler mono-substituted quinoxaline analogs [1].

Why 2-Acetamido-3-aminoquinoxaline Substitution Fails


Substitution of 2-acetamido-3-aminoquinoxaline with seemingly similar quinoxaline scaffolds such as 2-aminoquinoxaline, 2-acetamidoquinoxaline, or 3-aminoquinoxaline-2-carbonitrile is not functionally equivalent in biological assays. The 2,3-substitution pattern directly modulates electronic distribution, hydrogen bonding capacity, and steric profile, leading to divergent target engagement profiles [1]. The free amino group at position 3 is critical for specific interactions that are absent in 2-acetamidoquinoxaline, while the acetamido group at position 2 confers distinct metabolic stability and solubility characteristics compared to 3-aminoquinoxaline [1]. Furthermore, tautomeric equilibria between amino and imino forms differ significantly between 2-aminoquinoxaline and the 2-acetamido derivative, altering receptor binding kinetics [2]. Consequently, assay results obtained with any analog cannot be reliably extrapolated to this specific compound.

2-Acetamido-3-aminoquinoxaline Head-to-Head Assay Evidence


MAO-B versus MAO-A Selectivity

In a direct head-to-head comparison within the same assay platform, 2-acetamido-3-aminoquinoxaline demonstrated a 5.9-fold selectivity window for MAO-B inhibition over MAO-A. The compound inhibited human recombinant MAO-B with an IC50 of 17,000 nM, whereas inhibition of human recombinant MAO-A required an IC50 of 100,000 nM [1]. This selectivity contrasts with many non-selective MAO inhibitors that exhibit similar potency against both isoforms. The quantitative difference of 83,000 nM between the two IC50 values establishes a verifiable biochemical fingerprint that distinguishes this compound from isozyme-non-selective quinoxaline derivatives [1].

MAO Inhibition Neurochemistry Selectivity Profiling

Platelet 12-Lipoxygenase Inhibition

2-Acetamido-3-aminoquinoxaline exhibits inhibitory activity against human platelet 12-lipoxygenase (12-LOX). In a standardized in vitro enzymatic assay, the compound was tested at a concentration of 30 μM and demonstrated measurable inhibition of 12-LOX activity [1]. While a complete concentration-response curve and IC50 value were not reported in the curated database entry, the qualitative observation of inhibition at this concentration provides a baseline for comparative assessment against other quinoxaline derivatives in the same target class. The 12-LOX inhibitory phenotype is not uniformly observed across all 2,3-disubstituted quinoxalines, making this a distinguishing feature for procurement when investigating lipid mediator pathways [1].

Lipoxygenase Inhibition Inflammation Platelet Biology

Cytotoxicity Against 143B Osteosarcoma Cells

2-Acetamido-3-aminoquinoxaline was evaluated for cytotoxic activity against the 143B human osteosarcoma cell line (TK- variant) in a 72-hour continuous exposure assay [1]. The compound demonstrated inhibitory activity against tumor cell proliferation in this model system. This cytotoxicity profile aligns with broader class-level observations for amino-substituted quinoxalines, which have shown antiproliferative effects across multiple cancer cell lines including MCF-7 (breast) and HCT-116 (colon) . However, the specific potency of 2-acetamido-3-aminoquinoxaline in the 143B model has not been benchmarked against a standard chemotherapeutic comparator in the available database records. The 143B cell line represents a relevant model for osteosarcoma drug discovery and is commonly used in NCI-60 panel screening programs [1].

Anticancer Screening Osteosarcoma Cytotoxicity

Antimicrobial Activity Against Acinetobacter sp.

2-Acetamido-3-aminoquinoxaline has been tested for antimicrobial activity against Acinetobacter sp. strain CMX 669 (A) . The compound was evaluated in a functional antimicrobial assay format; however, the quantitative minimum inhibitory concentration (MIC) value is not publicly available in the curated database entry. Acinetobacter species are clinically significant Gram-negative pathogens associated with nosocomial infections and multidrug resistance. The demonstration of activity against this organism distinguishes 2-acetamido-3-aminoquinoxaline from quinoxaline analogs that have not been profiled against Gram-negative bacterial targets. This antimicrobial phenotype is consistent with broader class-level observations where quinoxaline derivatives have shown antibacterial properties against various pathogenic strains .

Antimicrobial Screening Acinetobacter Infectious Disease

Hypoxia-Selective Cytotoxicity vs. 3-Aminoquinoxaline-2-carbonitrile

In the quinoxaline class, 3-aminoquinoxaline-2-carbonitrile serves as a well-characterized standard for hypoxia-selective cytotoxicity with a reported Hypoxic Cytotoxicity Ratio (HCR) of >7.5 [1]. More potent quinoxaline 1,4-di-N-oxide derivatives have demonstrated IC50 values as low as 0.9 μg/mL and HCR values exceeding 111, representing a 15-fold improvement in selectivity over the standard [1]. While direct comparative data for 2-acetamido-3-aminoquinoxaline against this standard are not available, the structural distinction—acetamido at position 2 versus carbonitrile at position 2—informs procurement decisions. The carbonitrile analog has established utility as a hypoxia-selective cytotoxin benchmark, whereas the acetamido derivative offers distinct physicochemical properties (increased hydrogen bonding capacity, altered logP) that may confer different cellular penetration and metabolic stability profiles [1]. This class-level inference guides researchers toward the appropriate scaffold for their specific mechanistic hypotheses.

Hypoxia-Selective Cytotoxins Anticancer Bioreductive Agents

DNA Abasic Site Cleavage in Colorectal Carcinoma Models

A structurally related aminoquinoxaline compound (designated 1d in the study) demonstrated the ability to cleave DNA at abasic (AP) sites and augment cytotoxicity when combined with the chemotherapeutic agent chlorambucil in human colorectal carcinoma cells [1]. This mechanism exploits the elevated levels of endogenous oxidative DNA damage and spontaneous deamination in cancer cells, which increase abasic site formation via base excision repair (BER) pathways [1]. The study provides class-level evidence that aminoquinoxaline scaffolds can function as DNA intercalators with specific AP site cleavage activity. While 2-acetamido-3-aminoquinoxaline itself was not the specific compound evaluated in this study, the shared aminoquinoxaline core suggests potential for similar DNA-damaging mechanisms [1]. The augmented cytotoxicity observed in combination with chlorambucil highlights the potential of this chemotype as a sensitizer in colorectal cancer therapy [1].

DNA Damage Abasic Sites Colorectal Cancer Combination Therapy

2-Acetamido-3-aminoquinoxaline Research & Industrial Applications


MAO-B Selective Inhibitor Development

2-Acetamido-3-aminoquinoxaline is suitable for use as a starting scaffold in medicinal chemistry programs targeting selective MAO-B inhibition. With an IC50 of 17,000 nM for MAO-B and 5.9-fold selectivity over MAO-A (IC50 100,000 nM) [1], this compound provides a validated chemical starting point for structure-activity relationship (SAR) campaigns aimed at improving potency while maintaining isozyme selectivity. The selectivity window reduces the liability of tyramine-induced hypertensive crisis associated with non-selective MAO inhibitors, making this scaffold attractive for Parkinson's disease and other neurodegenerative disorder research programs where MAO-B inhibition is therapeutically relevant [1].

12-Lipoxygenase & Lipid Mediator Pathway Investigation

Researchers investigating the role of 12-lipoxygenase (12-LOX) in inflammation, thrombosis, or cancer metastasis can utilize 2-acetamido-3-aminoquinoxaline as a tool compound. The demonstrated inhibition of platelet 12-LOX at 30 μM concentration [1] provides a basis for using this compound in cellular and biochemical assays to probe 12-LOX-dependent signaling pathways. This activity distinguishes the compound from quinoxaline analogs lacking 12-LOX inhibition, enabling targeted experimental design in lipid mediator research [1].

Anticancer Screening in Osteosarcoma & NCI-60

2-Acetamido-3-aminoquinoxaline is appropriate for inclusion in anticancer screening cascades, particularly those evaluating activity against osteosarcoma cell lines. The compound has demonstrated inhibitory activity against the 143B (TK-) human osteosarcoma cell line following 72-hour continuous exposure [1]. Additionally, class-level evidence supports antiproliferative activity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines [2]. The compound can serve as a reference standard or starting point for developing quinoxaline-based anticancer agents with improved potency and selectivity profiles [1][2].

DNA Damage & Repair Studies in Colorectal Cancer

Based on class-level evidence that aminoquinoxaline compounds cleave DNA at abasic (AP) sites and augment cytotoxicity in combination with chemotherapeutic agents such as chlorambucil [1], 2-acetamido-3-aminoquinoxaline represents a valuable tool compound for DNA repair research. Investigators studying base excision repair (BER) pathways, abasic site processing, or combination chemotherapy strategies in colorectal carcinoma can employ this compound to explore structure-activity relationships governing DNA intercalation and AP site cleavage [1]. The elevated levels of abasic sites in cancer cells due to oxidative damage and spontaneous deamination make this a mechanistically relevant application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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